molecular formula C9H7ClF2N4O B1462028 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1094370-85-0

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole

Cat. No.: B1462028
CAS No.: 1094370-85-0
M. Wt: 260.63 g/mol
InChI Key: SBYACUYBUOFDHX-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and a difluoromethoxyphenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the tetrazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.

    Attachment of the difluoromethoxyphenyl group: This can be accomplished by reacting the chloromethylated tetrazole with a difluoromethoxyphenyl derivative under suitable conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation reactions: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction reactions: The tetrazole ring can be reduced to form corresponding reduced products.

Common reagents and conditions used in these reactions include nucleophiles such as sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

    4-(chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride: This compound also contains a chloromethyl group and a difluoromethyl group, but it has a different heterocyclic ring structure.

    Methyl [5-(chloromethyl)-3-(difluoromethoxy)-2-(difluoromethyl)phenyl]acetate: This compound contains similar functional groups but has a different overall structure.

Properties

IUPAC Name

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N4O/c10-5-8-13-14-15-16(8)6-1-3-7(4-2-6)17-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYACUYBUOFDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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